5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with the CAS Number: 766515-35-9 . It has a molecular weight of 274.06 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, has been reported in various studies . For instance, one study described the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is represented by the linear formula C7H7IN4 . Further analysis of the molecular structure can be found in various studies .Chemical Reactions Analysis
The chemical reactions involving 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine have been studied in the context of TRK inhibitors . In one study, 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide were dissolved by DMF, and then heated at 60°C and stirred for 12 hours .Physical And Chemical Properties Analysis
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature . The compound has a molecular weight of 274.06 .Scientific Research Applications
Biomedical Research
This compound is a part of the 1H-pyrazolo[3,4-b]pyridine class, which has been extensively studied for its biomedical applications . Due to its structural similarity to purine bases, it’s often used in the design of new pharmaceuticals, particularly as kinase inhibitors which are crucial in cancer treatment.
Material Science
In material science, heterocyclic compounds like 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine are valuable for creating novel materials with specific electronic and photonic properties. They can be used as building blocks for organic semiconductors .
Environmental Science
The compound’s derivatives are being explored for environmental applications, such as sensors for pollutants or intermediates in the synthesis of more complex molecules that could help in environmental remediation processes .
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for use in high-precision chemical analyses .
Pharmacology
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has potential pharmacological applications. Its derivatives are being investigated for their therapeutic properties, particularly in the development of drugs targeting various diseases .
Organic Synthesis
This compound is also used in organic synthesis as a precursor or intermediate. It can undergo various chemical reactions to produce a wide range of products, making it a versatile tool for synthetic chemists .
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the class of compounds to which this molecule belongs, have been extensively studied for their diverse biological activities .
Mode of Action
Pyrazolo[3,4-b]pyridines are known to interact with their targets in a manner that is highly dependent on the specific substituents present at various positions on the pyrazolo[3,4-b]pyridine core .
Result of Action
Compounds within the pyrazolo[3,4-b]pyridine class have been associated with a wide range of biological activities .
Safety and Hazards
Future Directions
The future directions for the study of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine could involve further exploration of its potential as a TRK inhibitor . For instance, one study found that a compound showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . The compound also showed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .
properties
IUPAC Name |
5-iodo-1-methylpyrazolo[3,4-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4/c1-12-7-5(6(9)11-12)2-4(8)3-10-7/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMWJVYMRHQTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)I)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743603 | |
Record name | 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
766515-35-9 | |
Record name | 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.